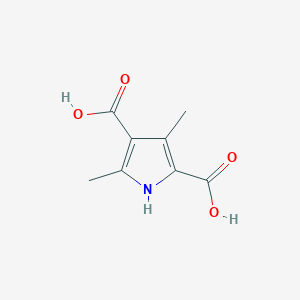

3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid

Beschreibung

Molecular Geometry and Crystallographic Characterization

The molecular structure of this compound is built around a planar five-membered pyrrole ring containing one nitrogen atom, with the characteristic substitution pattern defining its unique chemical properties. The compound exists with the Chemical Abstracts Service registry number 5434-29-7 and is also catalogued under various synonymous names including 1H-pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-. The molecular geometry exhibits a nearly planar configuration for the pyrrole ring system, consistent with its aromatic character and delocalized electronic structure.

Crystallographic analysis of related dimethyl and diethyl esters provides valuable insights into the fundamental structural parameters of the parent dicarboxylic acid. In the case of dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate, which serves as a structural analog, the pyrrole ring maintains planarity with the carbonyl groups positioned at dihedral angles of 3.50 degrees and 6.70 degrees relative to the ring plane. These small deviations from perfect planarity arise from the steric interactions between the carboxyl substituents and the methyl groups on the pyrrole ring.

The crystallographic data for related compounds reveal that the pyrrole nitrogen atom typically exhibits a pyramidal geometry when participating in hydrogen bonding interactions. The carbon-carbon bond lengths within the pyrrole ring are consistent with aromatic character, with values typically ranging between 1.35 and 1.42 Angstroms. The carbon-nitrogen bonds display lengths characteristic of partially double-bond character, usually measuring approximately 1.37 Angstroms.

Tautomerism and Protonation State Analysis

The tautomeric behavior of this compound involves complex equilibria between different protonation states of both the pyrrole nitrogen and the carboxylic acid functionalities. Studies on pyrrole-2-carboxylic acid systems have demonstrated that the protonation behavior significantly influences the chemical reactivity and physical properties of these compounds. The presence of two carboxylic acid groups in the 2,4-positions creates multiple ionization sites, leading to a series of equilibria involving mono- and di-ionized species.

The pyrrole nitrogen atom exhibits a reported pKa value of approximately -3.80 for simple pyrrole systems, indicating that protonation at the nitrogen center occurs only under highly acidic conditions. However, the presence of electron-withdrawing carboxylic acid substituents at the 2 and 4 positions significantly alters this basicity, making the nitrogen center even less basic due to the inductive effects of the carboxyl groups.

The carboxylic acid functionalities exhibit distinct ionization behaviors due to their different electronic environments. The carboxyl group at position 2 is adjacent to the pyrrole nitrogen, while the carboxyl at position 4 is positioned between two methyl substituents. This asymmetric substitution pattern results in different pKa values for the two carboxylic acid groups, though specific values for this compound have not been extensively reported in the literature.

Kinetic studies on related pyrrole carboxylic acids have revealed that the species undergoing chemical transformations is often the carboxylate ion protonated at the pyrrole ring. This intermediate can form through both ring-protonation of the carboxylate anion and ionization of the ring-protonated acid, depending on the solution conditions and pH.

Comparative Structural Analysis with Related Pyrrole Dicarboxylates

Comparative analysis with structurally related pyrrole dicarboxylates reveals significant insights into the influence of substitution patterns on molecular geometry and packing arrangements. The parent 1H-pyrrole-2,4-dicarboxylic acid, with molecular formula C6H5NO4 and molecular weight 155.11 g/mol, lacks the methyl substituents present in the 3,5-dimethyl derivative. This difference in substitution leads to distinct crystalline packing arrangements and intermolecular interaction patterns.

The diethyl ester derivative, this compound diethyl ester, provides a useful comparison point with molecular formula C12H17NO4 and molecular weight 239.2677 g/mol. This compound, commonly known as Knorr's pyrrole, exhibits enhanced solubility in organic solvents due to the ester functionalities while maintaining the core structural features of the parent acid.

Crystallographic analysis of dimethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate reveals important structural parameters that can be extrapolated to the parent acid. The compound crystallizes with specific lattice parameters and exhibits characteristic bond lengths and angles that reflect the electronic distribution within the pyrrole ring system.

Studies of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives demonstrate how substitution at the nitrogen position significantly alters the hydrogen bonding capabilities and solid-state packing arrangements. These compounds form bidentate hydrogen bonded contacts between carboxylic acid groups on adjacent pyrrole subunits, illustrating the general tendency of pyrrole dicarboxylic acids to engage in extensive intermolecular hydrogen bonding networks.

Hydrogen Bonding Networks in Solid-State Configurations

The hydrogen bonding networks in this compound solid-state structures are dominated by the interactions between the carboxylic acid functionalities and the pyrrole nitrogen-hydrogen bond. Crystallographic studies of related 2,4-dimethylpyrrole derivatives have revealed characteristic hydrogen bonding patterns that provide insights into the expected behavior of the title compound.

In hydrogen-bonded dimers commonly observed in pyrrole carboxylic acid derivatives, the nitrogen-hydrogen to oxygen double bond distances typically range from 1.97 to 2.03 Angstroms. These relatively short hydrogen bond distances indicate strong intermolecular interactions that significantly influence the crystal packing and physical properties of the compound.

The formation of hydrogen-bonded polymeric chains represents another common structural motif in pyrrole dicarboxylic acid systems. These chains involve hydrogen bonds between the pyrrole hydrogen atom and carbonyl oxygen atoms, with hydrogen-oxygen distances of approximately 1.97 Angstroms. Additional stabilization often occurs through weaker carbon-hydrogen to oxygen interactions, with distances ranging from 2.28 to 2.49 Angstroms.

Studies of 1-phenyl-1H-pyrrole-2,5-dicarboxylic acid derivatives demonstrate that carboxylic acid groups consistently form bidentate hydrogen bonded contacts between adjacent pyrrole subunits. This bidentate interaction pattern results in the formation of robust ribbon-like structures that can extend into one-dimensional, two-dimensional, or three-dimensional networks depending on the specific substitution pattern and crystal packing environment.

The crystal structure analysis of dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate reveals that adjacent molecules assemble into dimers through pairs of intermolecular nitrogen-hydrogen to oxygen hydrogen bonds. This head-to-head dimerization pattern is characteristic of pyrrole dicarboxylate systems and likely represents the fundamental building block for larger hydrogen-bonded assemblies in the solid state.

Eigenschaften

IUPAC Name |

3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-3-5(7(10)11)4(2)9-6(3)8(12)13/h9H,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGAFIBCWNKPENX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1C(=O)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20280180 | |

| Record name | 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5434-29-7 | |

| Record name | 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5434-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 15758 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005434297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5434-29-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20280180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid can be synthesized using the Knorr pyrrole synthesis method. This involves the reaction of ethyl acetoacetate with sodium nitrite in the presence of acetic acid and zinc powder . The reaction conditions typically include maintaining a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as in laboratory settings. The scalability of the Knorr pyrrole synthesis method makes it suitable for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrrole compounds.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include oxidized pyrrole derivatives, reduced pyrrole compounds, and various substituted pyrrole derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Diethyl 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate (CAS 2436-79-5)

- Molecular formula: C₁₂H₁₇NO₄

- Molecular weight : 239.27 g/mol

- Key differences : Replaces carboxylic acids with ethyl ester groups.

- Synthesis: Achieved via reflux with diethyl oxalate in ethanol (yield up to 85%) .

- Applications :

- Organic synthesis : Precursor for pyrrole-2,4-dicarboxylic acid derivatives via hydrolysis .

- Biological activity : Exhibits antimicrobial, anticancer, and anti-inflammatory effects (Table 1) .

| Activity Type | Observed Effect |

|---|---|

| Antimicrobial | Significant reduction in microbial viability |

| Anticancer | Inhibition of cell proliferation |

| Anti-inflammatory | Modulation of inflammatory markers |

2-Ethyl 4-(2-Methoxyethyl) 3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylate (CAS 793679-03-5)

- Molecular formula: C₁₃H₁₉NO₅

- Molecular weight : 269.3 g/mol

- Key differences : Contains a methoxyethyl group, enhancing lipophilicity.

- Biological activity : Moderate antimicrobial and promising anticancer activity (Table 2) .

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-Ethyl 4-(2-methoxyethyl) ester | Moderate | Promising |

| Ethyl 3,5-dimethyl-2-carboxylate | High | Moderate |

4-(Methoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic Acid (CAS 50296-60-1)

- Molecular formula: C₉H₁₁NO₄

- Key differences : One carboxylic acid and one methoxycarbonyl group.

- Applications : Intermediate for synthesizing complex molecules with tailored reactivity .

3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic Acid Dimethyl Ester (CAS 5448-17-9)

- Molecular formula: C₁₀H₁₁NO₄

- Key differences : Methyl esters instead of carboxylic acids.

- Reactivity : Less acidic than the parent diacid, favoring nucleophilic substitutions .

Structural and Functional Impact of Substituents

- Carboxylic acids vs. esters : The diacid (CAS 5434-29-7) forms strong hydrogen bonds and coordinates metals, making it suitable for MOFs . Esters (e.g., CAS 2436-79-5) are more lipophilic, enhancing bioavailability for medicinal applications .

- Substituent effects : Methoxyethyl (CAS 793679-03-5) increases steric bulk, altering biological activity compared to simpler esters .

- Hybrid derivatives : Compounds like 4-(methoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid (CAS 50296-60-1) balance reactivity for targeted synthesis .

Biologische Aktivität

Overview

3,5-Dimethyl-1H-pyrrole-2,4-dicarboxylic acid (C8H9NO4) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may interact with various biological targets, leading to diverse pharmacological effects. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, as well as its synthesis and applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound features a five-membered aromatic ring with two carboxylic acid functional groups. Its chemical properties make it a suitable candidate for various synthetic applications in organic chemistry.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In particular:

Anticancer Activity

The compound is also being investigated for its anticancer properties. While specific studies on this compound are still emerging, similar pyrrole derivatives have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms:

- Inhibition of Kinases : Certain pyrrole derivatives have been shown to inhibit receptor tyrosine kinases (RTKs), which play a crucial role in cancer cell signaling pathways . The structure of this compound suggests it may interact similarly with these targets.

The precise mechanism of action for this compound remains largely speculative due to limited direct studies. However, it is hypothesized that:

- Target Interaction : The compound may interact with proteins and nucleic acids within cells, potentially disrupting critical biological processes such as enzyme activity and cellular signaling pathways .

Case Study: Antibacterial Activity

In a comparative study of pyrrole derivatives, compounds similar to this compound were evaluated for their antibacterial efficacy against various strains. The results indicated that many pyrrole derivatives exhibited promising activity against multidrug-resistant bacteria .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Pyrrole A | 3.12 | Staphylococcus aureus |

| Pyrrole B | 10 | Escherichia coli |

| Pyrrole C | 12.5 | Klebsiella pneumoniae |

Case Study: Anticancer Potential

Research into related pyrrole compounds has highlighted their potential in cancer therapy. For instance:

- Inhibition of Cancer Cell Lines : Several studies have shown that pyrrole derivatives can inhibit the growth of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Applications in Medicinal Chemistry

This compound is being explored for various applications in medicinal chemistry:

- Drug Development : Its unique chemical structure makes it a valuable building block for synthesizing more complex molecules with potential therapeutic effects.

- Quorum Sensing Inhibition : Some pyrrole derivatives are being studied for their ability to inhibit quorum sensing in bacteria like Pseudomonas aeruginosa, which could lead to new strategies for treating chronic infections .

Q & A

Q. What are the established synthetic routes for 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylic acid, and how do reaction conditions influence yield?

The compound is synthesized via the Fischer and Noller condensation method, starting with ethyl acetoacetate and ammonium acetate under acidic conditions. Key parameters include temperature control (80–100°C) and reaction time (6–8 hours) to optimize cyclization and avoid side products like over-esterified derivatives. Post-synthesis purification typically involves recrystallization from ethanol/water mixtures .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (XRD) is the gold standard. For refinement, the SHELX program suite (e.g., SHELXL) is widely used due to its robustness in handling small-molecule crystallography. Example parameters:

Q. What spectroscopic techniques are used to characterize this compound, and how are conflicting NMR signals resolved?

- NMR : NMR (DMSO-) shows pyrrole NH at δ 12.5 ppm and methyl groups at δ 2.1–2.3 ppm. Carboxylic protons appear broad (δ 10–13 ppm).

- IR : Strong peaks at 1700–1750 cm (C=O stretch) and 3200–3400 cm (O-H/N-H).

Conflicting signals (e.g., overlapping methyl peaks) are resolved via -DEPT or 2D COSY experiments. Computational validation using density functional theory (DFT) can corroborate assignments .

Advanced Research Questions

Q. How does this compound participate in photooxidation mechanisms, and what experimental setups are required to study singlet oxygen (1O2^1O_21O2) generation?

The compound acts as a singlet oxygen sensitizer in aqueous media. Experimental setup:

- Light source : 150 W Xenon lamp (λ < 310 nm) with Pyrex filter.

- Conditions : Deuterated solvent (DO), pH 8 (adjusted with NaOD), 5°C to minimize thermal degradation.

- Detection : NMR monitors product formation (e.g., hydroperoxides). Furfuryl alcohol (FFA) is added as a trap; its decay kinetics are tracked to quantify reactivity .

Q. What strategies are employed to design bioactive analogs of this compound for medicinal chemistry applications?

- Functionalization : Introduce electron-withdrawing groups (e.g., -F, -CF) at the 2- or 4-positions to enhance binding to enzymatic pockets.

- Bioisosteres : Replace carboxylates with tetrazoles to improve metabolic stability.

- Validation : Use in vitro assays (e.g., kinase inhibition) paired with molecular docking to prioritize candidates. Derivatives like 4-(2-fluoro-4-(trifluoromethyl)benzoyl) analogs show promise in preclinical models .

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound, and what contradictions arise between experimental and theoretical data?

DFT calculations (B3LYP/6-311+G**) reveal:

Q. What are the challenges in analyzing stability under alkaline conditions, and how are degradation pathways mitigated?

- Instability : The pyrrole ring undergoes hydrolysis at pH > 10, forming open-chain dicarboxylates.

- Mitigation : Use buffered solutions (pH 7–8) and low temperatures (<25°C). Stability is monitored via HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) .

Data Contradiction Analysis

Q. How are discrepancies between XRD and NMR data resolved when confirming the compound’s structure?

- XRD : Provides absolute conformation (e.g., bond lengths of 1.36 Å for C-N in the pyrrole ring).

- NMR : May suggest tautomerism (e.g., enol-keto forms) not evident in XRD.

Resolution: Variable-temperature NMR (VT-NMR) identifies dynamic processes, while XRD confirms the dominant solid-state structure .

Q. Tables

Q. Table 1. Key Crystallographic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Space group | ||

| -factor | 0.041 | |

| C-N bond length | 1.36 Å | |

| C=O bond length | 1.22 Å |

Q. Table 2. Photooxidation Experimental Conditions

| Parameter | Value | Purpose |

|---|---|---|

| Solvent | DO | Enhances lifetime |

| [RB] | 10 µM | Photosensitizer |

| Temperature | 5°C | Minimizes side reactions |

| pH | 8.0 | Solubility optimization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.